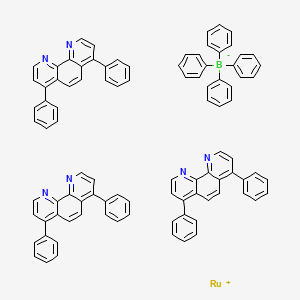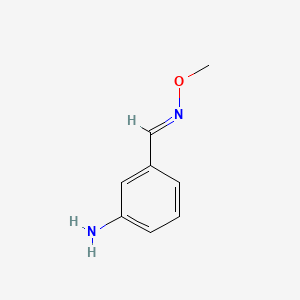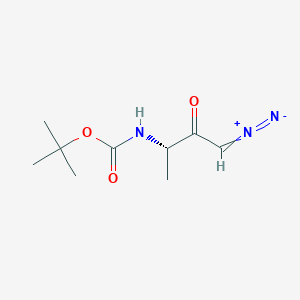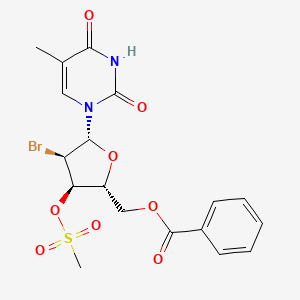
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound that has gained significant attention in scientific research due to its unique properties. This compound consists of a ruthenium (II) ion coordinated with three bathophenanthroline ligands and counterbalanced by tetraphenylboron anions. It is known for its strong fluorescence and stability, making it useful in various applications, particularly in the field of biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris-(bathophenanthroline) ruthenium (II) tetraphenylboron typically involves the reaction of ruthenium (II) chloride with bathophenanthroline ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium ion. The resulting complex is then precipitated by adding tetraphenylboron sodium salt, which acts as the counterion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: The compound serves as a fluorescent stain for proteins and nucleic acids in gel electrophoresis and other biochemical assays.
Medicine: It is explored for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: The compound’s fluorescence properties make it useful in the development of sensors and analytical devices.
Wirkmechanismus
The mechanism by which tris-(bathophenanthroline) ruthenium (II) tetraphenylboron exerts its effects is primarily based on its ability to interact with biological molecules through coordination and electrostatic interactions. The ruthenium center can engage in electron transfer processes, while the bathophenanthroline ligands provide a stable and rigid framework that enhances the compound’s fluorescence. The tetraphenylboron anions help in maintaining the overall charge balance and solubility of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium (II) tris (bathophenanthroline disulfonate): Another ruthenium-based complex with similar fluorescence properties but different solubility and charge characteristics.
Ruthenium (II) tris (4,7-diphenyl-1,10-phenanthroline disulfonate): A related compound used in similar applications but with distinct structural features.
Uniqueness
Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron stands out due to its unique combination of stability, fluorescence, and ease of synthesis. Its ability to form stable complexes with a wide range of ligands and its strong fluorescence make it particularly valuable in biochemical and analytical applications.
Eigenschaften
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXXVCBKASZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H68BN6Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)

![(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B1143239.png)



